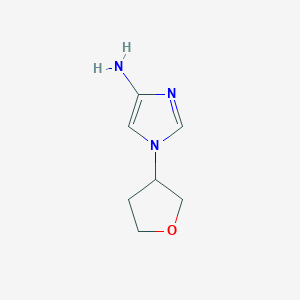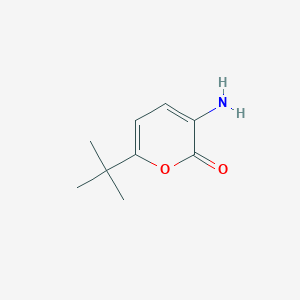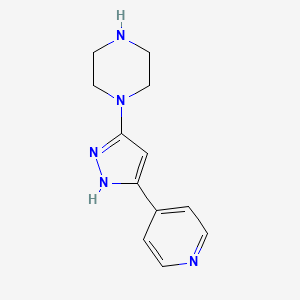
1,5-Dibromo-3-fluoro-2,4-diiodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-3-fluoro-2,4-diiodobenzene is an organohalogen compound with the molecular formula C6HBr2FI2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring. It is a highly halogenated aromatic compound, which makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dibromo-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. The typical synthetic route includes:
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Reduction Reactions: Halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.
Electrophilic Substitution: Chlorine (Cl2) in the presence of a catalyst.
Coupling Reactions: Palladium (Pd) catalysts with boronic acids or stannanes.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution Products: Compounds with different functional groups replacing the halogen atoms.
Coupling Products: Biaryl compounds with extended aromatic systems.
Reduction Products: Benzene derivatives with fewer halogen atoms.
Aplicaciones Científicas De Investigación
1,5-Dibromo-3-fluoro-2,4-diiodobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.
Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of halogenated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-diiodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but lacks iodine atoms.
1,4-Diiodobenzene: Contains iodine atoms but lacks bromine and fluorine.
1,3-Dibromo-2-chloro-5-fluorobenzene: Contains chlorine instead of iodine.
Uniqueness
1,5-Dibromo-3-fluoro-2,4-diiodobenzene is unique due to the presence of multiple halogen atoms, which imparts distinct reactivity and properties. The combination of bromine, fluorine, and iodine allows for diverse chemical transformations and applications not possible with simpler halogenated benzenes.
Propiedades
Fórmula molecular |
C6HBr2FI2 |
|---|---|
Peso molecular |
505.69 g/mol |
Nombre IUPAC |
1,5-dibromo-3-fluoro-2,4-diiodobenzene |
InChI |
InChI=1S/C6HBr2FI2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H |
Clave InChI |
XWQYLBSJMAUZTE-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)I)F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)








![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)

